molecular formula C17H30O3 B14491723 (12S)-12-Hydroxyheptadeca-8,10-dienoic acid CAS No. 65529-85-3

(12S)-12-Hydroxyheptadeca-8,10-dienoic acid

Cat. No.: B14491723
CAS No.: 65529-85-3
M. Wt: 282.4 g/mol
InChI Key: INVCGLRLLKLTGP-INIZCTEOSA-N
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Description

(12S)-12-Hydroxyheptadeca-8,10-dienoic acid is a unique organic compound characterized by its hydroxy and diene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (12S)-12-Hydroxyheptadeca-8,10-dienoic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method includes the use of heptadeca-8,10-dienoic acid as a precursor, which undergoes hydroxylation at the 12th carbon position. This reaction often requires catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can result in the formation of saturated alcohols.

    Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(12S)-12-Hydroxyheptadeca-8,10-dienoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (12S)-12-Hydroxyheptadeca-8,10-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and diene structure allow it to participate in various biochemical reactions, potentially modulating enzyme activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

    (12R)-12-Hydroxyheptadeca-8,10-dienoic acid: A stereoisomer with different biological activity.

    Heptadeca-8,10-dienoic acid: Lacks the hydroxy group, resulting in different chemical properties.

    12-Hydroxyheptadecanoic acid: Saturated analog with distinct reactivity.

Uniqueness: (12S)-12-Hydroxyheptadeca-8,10-dienoic acid is unique due to its specific stereochemistry and the presence of both hydroxy and diene functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

65529-85-3

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

(12S)-12-hydroxyheptadeca-8,10-dienoic acid

InChI

InChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h6,8,11,14,16,18H,2-5,7,9-10,12-13,15H2,1H3,(H,19,20)/t16-/m0/s1

InChI Key

INVCGLRLLKLTGP-INIZCTEOSA-N

Isomeric SMILES

CCCCC[C@@H](C=CC=CCCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC=CCCCCCCC(=O)O)O

Origin of Product

United States

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